Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester. The intermediate product is then reacted with methylamine to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The ester group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-pyrazol-4-yl)-2-(methylamino)acetate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-aminoacetate: Lacks the methyl group on the amino group.
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)8(10-2)7-5-11-12(3)6-7/h5-6,8,10H,4H2,1-3H3 |
InChI Key |
AMYCHSCTTZJUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN(N=C1)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.